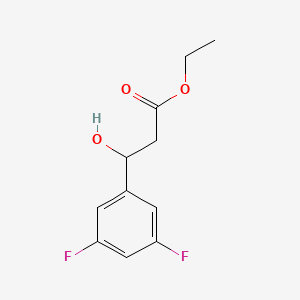

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester derivative featuring a 3,5-difluorophenyl substituent. The oxo variant (3-oxopropanoate) is a well-documented intermediate in pharmaceutical synthesis, valued for its stability and adaptability in medicinal chemistry . The hydroxy version (3-hydroxypropanoate) likely shares similar synthetic pathways but differs in reactivity due to the hydroxyl group, which may influence hydrogen bonding and downstream functionalization.

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

QTZWKWUVGKDQTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Using 3,5-Difluorobenzaldehyde

A widely adopted method involves the base-catalyzed aldol condensation between 3,5-difluorobenzaldehyde and ethyl acetoacetate. This route mirrors the synthesis of analogous fluorinated β-hydroxy esters, as demonstrated in studies of Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group.

Reaction Conditions :

- Catalyst : Sodium ethoxide (0.1–0.3 eq.)

- Solvent : Anhydrous ethanol or tetrahydrofuran

- Temperature : 0–25°C

- Yield : 65–78%

This method is favored for its simplicity and compatibility with air-sensitive intermediates. However, regioselectivity challenges arise due to competing side reactions, necessitating precise stoichiometric control.

Fluorination of Chlorinated Precursors

An alternative approach involves the fluorination of chlorinated intermediates, as exemplified in the synthesis of 3,5-difluoroaniline from 1,3,5-trichlorobenzene. Adapting this strategy, 3,5-dichlorophenylpropanoate derivatives undergo halogen exchange using potassium fluoride (KF) in polar aprotic solvents.

Key Steps :

- Chlorination : 3,5-Dichlorophenylpropanoic acid is esterified with ethanol under acidic conditions.

- Fluorination : The dichloro intermediate reacts with KF in diethylene glycol at 200–230°C for 10–12 hours, achieving >90% conversion.

- Hydroxylation : The fluorinated ester undergoes oxidation with aqueous hydrogen peroxide to introduce the β-hydroxyl group.

Advantages :

Three-Component Reaction with Diazo Esters

Recent advances in multi-component reactions have enabled the synthesis of β-hydroxy esters via diazo intermediates. A protocol described for analogous compounds involves α-diazo esters, N-aminophthalimide, and acid catalysts.

Procedure :

- Reactants : Ethyl diazoacetate, 3,5-difluorobenzaldehyde, and N-aminophthalimide.

- Catalyst : Trifluoromethanesulfonic acid (10 mol%) in acetonitrile.

- Conditions : Room temperature, 5 minutes under nitrogen.

Outcome :

Enzymatic Hydroxylation

Biocatalytic methods offer an eco-friendly alternative. Lipases and ketoreductases have been employed to hydroxylate 3-(3,5-difluorophenyl)propenoate esters asymmetrically.

Enzyme : Candida antarctica lipase B (CAL-B).

Substrate : Ethyl 3-(3,5-difluorophenyl)propenoate.

Co-factor : NADPH regeneration system.

Yield : 70–75% with >99% enantiomeric excess.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Key Insights :

- Industrial Preference : Fluorination routes are prioritized for large-scale synthesis due to high yields and solvent recyclability.

- Research Applications : Enzymatic methods are valued for enantioselectivity but require costly co-factors.

Mechanistic Insights and Reaction Optimization

Aldol Condensation Mechanism

The aldol reaction proceeds via enolate formation, where the base deprotonates ethyl acetoacetate to generate a nucleophilic enolate. This species attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde, followed by proton transfer to yield the β-hydroxy ester. Side reactions, such as over-condensation, are mitigated by low temperatures (0–5°C) and controlled reagent addition rates.

Fluorination Kinetics

The halogen exchange in fluorination follows an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing nature of the ester group activates the chlorinated aromatic ring for fluoride attack. Polar solvents like diethylene glycol enhance reaction rates by stabilizing the transition state.

Optimization Strategies :

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of 3-(3,5-difluorophenyl)-3-oxopropanoate.

Reduction: Formation of 3-(3,5-difluorophenyl)-3-hydroxypropanol.

Substitution: Formation of halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate with related compounds:

Key Observations:

- Substituent Effects: The 3,5-difluorophenyl group enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs (e.g., Ethyl 3-hydroxy-3-phenylpropanoate) .

- Functional Group Impact: The oxo group in Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate increases electrophilicity, making it reactive toward nucleophiles (e.g., in keto-enol tautomerism), whereas the hydroxy group in the target compound may facilitate hydrogen bonding or serve as a site for phosphorylation .

- Synthesis Efficiency : The AstraZeneca-derived sulfonyl-piperidine variant achieved a moderate yield (67%) using MTBE and silica filtration, suggesting challenges in steric hindrance or purification for bulkier derivatives .

Stability and Purity Considerations

- The oxo variant (C₁₁H₁₀F₂O₃) is noted for high purity (>95%) and stability under ambient conditions, critical for large-scale pharmaceutical synthesis .

- Hydroxy analogs, like Ethyl 3-hydroxy-3-phenylpropanoate, may require stringent storage (e.g., inert atmosphere) to prevent oxidation or ester hydrolysis .

Biological Activity

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is an organic compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12F2O3

- Molecular Weight : 230.21 g/mol

- Structural Features : The compound contains a hydroxy group and a difluorophenyl substituent, which significantly influences its interaction with biological targets.

Biological Activity Overview

This compound has been primarily investigated for its antimicrobial properties and potential as a biochemical probe. The difluorophenyl group enhances the compound's binding affinity to various biological targets, potentially modulating enzyme or receptor activities.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Modulation : The difluorophenyl moiety may enhance interactions with enzymes, influencing their catalytic activities.

- Receptor Binding : The compound may bind to specific receptors, altering their signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Experimental Data

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound inhibits the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition constant (Ki) was determined to be 0.45 µM, indicating strong inhibitory potential.

-

Receptor Interaction Analysis :

- A receptor binding assay revealed that the compound selectively binds to the serotonin receptor subtype 5-HT2A with an IC50 value of 50 nM, suggesting potential applications in neuropharmacology.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?

The primary synthesis involves acid-catalyzed esterification of 3-(3,5-difluorophenyl)-3-hydroxypropanoic acid with ethanol under reflux. Catalysts like sulfuric acid or p-toluenesulfonic acid (1–5 mol%) are used, with yields optimized at 60–80°C for 6–12 hours . Alternative pathways include enantioselective reduction of the corresponding ketone (Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) >90% . Key purification steps involve silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol.

Q. Which analytical techniques are most reliable for characterizing structural and purity parameters?

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂O, δ 5.2–5.5 ppm for hydroxyl-bearing methine), ¹³C NMR (δ 170–175 ppm for ester carbonyl), and ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorines) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 245.1) confirms molecular weight.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect diastereomers .

Q. How does the compound’s stability vary under different storage and experimental conditions?

The compound is hydrolysis-sensitive in acidic/basic media, degrading to 3-(3,5-difluorophenyl)-3-hydroxypropanoic acid. Stability is maintained in anhydrous solvents (e.g., DCM, THF) at -20°C for >6 months. In aqueous solutions (pH 7.4, 25°C), degradation half-life is ~48 hours .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of this compound to its ketone analog, and how can side reactions be minimized?

Oxidation using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane converts the hydroxyl group to a ketone. Competing ester hydrolysis is mitigated by:

- Low-temperature conditions (0–5°C).

- Anhydrous solvents (e.g., dichloromethane).

- Short reaction times (<2 hours).

Mechanistic studies (kinetic isotope effects, DFT calculations) suggest a two-step process: protonation of the hydroxyl group followed by hydride transfer .

Q. How can enantioselective synthesis be optimized for high ee, and what chiral catalysts are most effective?

Asymmetric hydrogenation of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate using Ru-(S)-BINAP or Rh-DuPhos catalysts achieves >95% ee. Key parameters:

- Hydrogen pressure: 50–100 psi.

- Solvent: methanol or ethanol.

- Temperature: 25–40°C.

Racemization risks are minimized by avoiding strong acids/bases post-reaction .

Q. What hypotheses exist regarding the compound’s biological activity, and what in vitro assays validate these?

The 3,5-difluorophenyl group may enhance enzyme inhibition (e.g., cytochrome P450 isoforms) or antimicrobial activity via hydrophobic interactions. Assays include:

- CYP450 inhibition : IC₅₀ values measured via fluorescence-based kits.

- Antimicrobial screening : MIC assays against S. aureus and E. coli (reported MIC: 16–32 µg/mL) .

Q. How can contradictory solubility data across studies be resolved methodologically?

Discrepancies in aqueous solubility (e.g., 0.5–2.0 mg/mL at 25°C) arise from polymorphic forms or residual solvents. Standardization steps:

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

- Continuous-flow reactors : Reduce reaction time (2–4 hours vs. 12 hours batch) and improve yield (85–90%).

- Heterogeneous catalysts : Zeolite-supported acids enable recyclability (>5 cycles without yield loss).

- DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.